Rau-azpc

Description

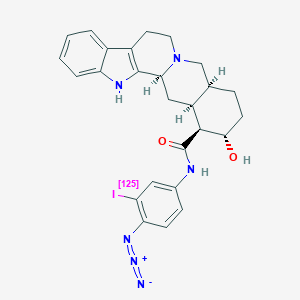

Structure

3D Structure

Properties

CAS No. |

108206-16-2 |

|---|---|

Molecular Formula |

C26H27IN6O2 |

Molecular Weight |

580.4 g/mol |

IUPAC Name |

(1S,15S,18S,19S,20S)-N-(4-azido-3-(125I)iodanylphenyl)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide |

InChI |

InChI=1S/C26H27IN6O2/c27-19-11-15(6-7-21(19)31-32-28)29-26(35)24-18-12-22-25-17(16-3-1-2-4-20(16)30-25)9-10-33(22)13-14(18)5-8-23(24)34/h1-4,6-7,11,14,18,22-24,30,34H,5,8-10,12-13H2,(H,29,35)/t14-,18+,22+,23+,24+/m1/s1/i27-2 |

InChI Key |

OIJUJHQUYGBPNM-NCNAYSDWSA-N |

SMILES |

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])I)O |

Isomeric SMILES |

C1C[C@@H]([C@H]([C@@H]2[C@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])[125I])O |

Canonical SMILES |

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC(=C(C=C6)N=[N+]=[N-])I)O |

Synonyms |

17-hydroxy-20-yohimban-16-(N-(4-azido-3-iodo)phenyl)carboxamide Rau-AZPC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Rau Azpc

Precursor Chemistry and Starting Materials for Rau-azpc Synthesis

The synthetic pathway to this compound begins with the modification of rauwolscine (B89727) to introduce the necessary functional groups for subsequent derivatization.

Rauwolscine, also known as isoyohimbine or α-yohimbine, serves as the foundational precursor for this compound synthesis. Rauwolscine carboxylate, a derivative of rauwolscine, undergoes a reaction with 4-N-t-butyloxycarbonyl-aminoaniline. This coupling reaction is a critical step, leading to the formation of rauwolscine 4-aminophenyl carboxamide (Rau-AmPC).

Rau-AmPC (rauwolscine 4-aminophenyl carboxamide) is the direct precursor to this compound. Following its synthesis from rauwolscine carboxylate, Rau-AmPC is subjected to two main derivatization steps. Initially, Rau-AmPC is radioiodinated, typically with Iodine-125 (¹²⁵I), to yield ¹²⁵I-Rau-AmPC. Subsequently, this radioiodinated intermediate is converted into the arylazide derivative, ¹²⁵I-Rau-AzPC, through a diazonium salt intermediate. This conversion involves the transformation of the primary amine of Rau-AmPC into a diazonium salt, which then reacts to form the azide (B81097) group.

The synthetic sequence can be summarized as follows:

Table 1: Key Synthetic Steps for this compound

| Step | Reactant | Reagent/Intermediate | Product |

| 1 | Rauwolscine carboxylate | 4-N-t-butyloxycarbonyl-aminoaniline | Rauwolscine 4-aminophenyl carboxamide (Rau-AmPC) |

| 2 | Rau-AmPC | Radioiodination (e.g., ¹²⁵I) | ¹²⁵I-Rau-AmPC |

| 3 | ¹²⁵I-Rau-AmPC | Diazonium salt intermediate formation, followed by azide formation | ¹²⁵I-Rau-AzPC |

Rauwolscine as the Primary Synthetic Precursor

Chemical Transformations and Reaction Profiles of this compound

This compound exhibits chemical reactions characteristic of alkaloids . Its reactivity profile includes various transformations that can lead to the formation of diverse derivatives, potentially enhancing its pharmacological properties .

Nucleophilic Substitution Reactions

The azetidine (B1206935) ring within the structure of this compound contains a nitrogen atom that can function as a nucleophile . Nucleophilic substitution reactions involve an electron-rich species (nucleophile) attacking a carbon atom with a partial positive charge, leading to the replacement of a leaving group . In the context of this compound, this nucleophilic nitrogen can react with electrophiles, facilitating the introduction of new functionalities onto the molecule .

Reduction Reactions Leading to Derivatives

This compound is capable of undergoing reduction reactions . Reduction in organic chemistry typically involves the gain of electrons or hydrogen atoms, or the loss of oxygen atoms, leading to a decrease in the oxidation state of a molecule . For this compound, these reduction pathways can yield various derivatives, which may possess altered or improved pharmacological profiles compared to the parent compound .

Palladium-Catalyzed Cross-Coupling Reactions

Similar to many other organic compounds, this compound can participate in palladium-catalyzed cross-coupling reactions . These reactions are highly versatile and are widely employed in organic synthesis for forming new carbon-carbon bonds, and sometimes carbon-heteroatom bonds . The utility of these reactions, such as Suzuki-Miyaura, Negishi, and Sonogashira couplings, lies in their ability to construct complex molecular architectures efficiently . The involvement of this compound in such reactions enables the formation of more intricate organic molecules .

Radiochemical Synthesis of Labeled this compound Derivatives

The radiochemical synthesis of labeled this compound derivatives is particularly relevant for applications in biochemical and pharmacological research, such as photoaffinity labeling of receptors. A well-documented example is the synthesis of 125I-Rau-AzPC (17 alpha-hydroxy-20 alpha-yohimban-16 beta-[N-(4-azido-3-[125I]iodo)phenyl] carboxamide) .

The synthesis of 125I-Rau-AzPC typically involves a multi-step reaction sequence starting from rauwolscine carboxylate . Rauwolscine carboxylate undergoes a reaction with 4-N-t-butyloxycarbonyl-aminoaniline to yield rauwolscine 4-aminophenyl carboxamide (Rau-AmPC) . This intermediate, Rau-AmPC (PubChem CID: 194765) , is then subjected to radioiodination, often using the chloramine-T method, to introduce the 125I isotope . Subsequently, the radioiodinated product is converted into the arylazide derivative, 125I-Rau-AzPC, via a diazonium salt intermediate . This radiolabeled compound serves as a photolabile probe for studying alpha-2 adrenergic receptors .

Compound Names and PubChem CIDs

Synthesis of 125I-Rau-AzPC as a Radioiodinated Probe

125I-Rau-AzPC, chemically known as 17 alpha-hydroxy-20 alpha-yohimban-16 beta-[N-(4-azido-3-[125I]iodo)phenyl] carboxamide, is a radioiodinated arylazide derivative of rauwolscine . This compound serves as a photolabile probe, instrumental in identifying the hormone-binding subunit of the brain alpha 2-adrenergic receptor protein .

The synthesis of 125I-Rau-AzPC follows a multi-step reaction sequence originating from rauwolscine carboxylate . The initial step involves the reaction of rauwolscine carboxylate with 4-N-t-butyloxycarbonyl-aminoaniline, leading to the formation of rauwolscine 4-aminophenyl carboxamide (Rau-AmPC) . Subsequently, the protected derivative of Rau-AmPC undergoes radioiodination . Following radiolabeling, the product is deacetylated . The final stage involves the quantitative conversion of 125I-Rau-AmPC into its photolabile arylazide form, 125I-Rau-AzPC, through a diazonium salt intermediate . Research findings indicate that 125I-Rau-AmPC exhibits high affinity for rat kidney alpha 2-adrenergic receptors, with an equilibrium dissociation constant (Kd) of 0.78 ± 0.16 nM .

Radioiodination Techniques (e.g., Chloramine-T Method)

The radioiodination of the protected derivative of Rau-AmPC is typically achieved using the Chloramine-T method . Chloramine-T is a widely utilized oxidizing agent in electrophilic iodination, demonstrating effectiveness at a pH of approximately 7 . This technique is particularly suitable for incorporating iodine into peptides and proteins that naturally contain, or have been chemically modified to introduce, tyrosine or histidine residues .

The procedure for radioiodination using Chloramine-T involves a precise sequence of additions: the compound to be labeled, followed by sodium 125iodide (Na125I), and then Chloramine-T . The mixture is then agitated and incubated for a brief period, typically ranging from 5 to 30 seconds . The reaction is subsequently terminated by the addition of a quenching agent, such as sodium metabisulfite (B1197395) . The Chloramine-T method offers notable advantages, including higher yields and specific activity of the radiolabeled products, coupled with a rapid and straightforward process . However, a potential consideration is the possibility of altering the physicochemical properties of the substance being labeled due to the strong oxidizing conditions inherent to the method .

Purification of Radiolabeled Products (e.g., HPLC)

The purification of radiolabeled products, such as 125I-Rau-AmPC, is a crucial step to ensure high purity and is commonly accomplished using High-Performance Liquid Chromatography (HPLC) after deacetylation . HPLC is an indispensable technique in the purification of various biomolecules, including oligonucleotides, due to its ability to separate compounds based on their physicochemical properties .

Among the various HPLC modalities, reversed-phase HPLC (RP-HPLC) and ion-exchange HPLC (AEX-HPLC) are frequently employed . RP-HPLC is highly effective for separating compounds based on their hydrophobicity, offering high precision and purity levels, often ranging from 90% to 95% for both modified and unmodified compounds . Ion-pair reversed-phase (IP-RP) chromatography, a variant of RP-HPLC, is particularly favored for the analysis and small-scale purification of oligonucleotides. It achieves separation through hydrophobic interactions between the analyte and the stationary phase, with the charge of the analyte being neutralized by an ion-pairing agent . For instance, optimal separation of 125I-vasoactive intestinal peptide (VIP) and unlabeled VIP was achieved using two C18-Novapak columns in series with a gradient of acetonitrile (B52724) in triethylamine (B128534) phosphate. This highlights the applicability of similar reversed-phase strategies for 125I-Rau-AzPC.

The purification process is vital to remove impurities that inevitably arise during synthesis, as even highly efficient synthetic routes can result in a significant proportion of undesired byproducts, especially for longer or more complex molecules . Crude reaction mixtures from radioiodination can also be purified using column chromatography, such as Sephadex G-10 or PD-10 columns .

Molecular Interactions and in Vitro Biological Mechanisms of Rau Azpc

Alpha-2 Adrenergic Receptor Antagonism Studies

Rau-azpc functions as an antagonist at alpha-2 adrenergic receptors . Its antagonistic activity is pivotal in understanding the molecular mechanisms regulated by these receptors.

The radioiodinated form, 125I-Rau-AzPC, demonstrates high affinity for alpha-2 adrenergic receptors . Competitive inhibition studies using its precursor, rauwolscine (B89727) 4-aminophenyl carboxamide (Rau-AmPC), in rat kidney membranes revealed a high affinity with a Kd value of 2.3 ± 0.2 nM . Furthermore, 125I-Rau-AmPC exhibits high affinity binding to rat kidney alpha-2 adrenergic receptors, with a Kd of 0.76 nM determined by kinetic analysis and 0.78 ± 0.16 nM through equilibrium binding studies .

The selectivity profile of this compound for alpha-2 adrenergic receptors is well-established through competitive binding assays. Labeling of the receptor by 125I-Rau-AzPC was significantly inhibited by the alpha-2 selective antagonist yohimbine (B192690) and the non-subtype-selective alpha-antagonist phentolamine (B1677648) . Importantly, this labeling was not inhibited by the alpha-1 antagonist prazosin (B1663645) or the beta-receptor antagonist (-)-alprenolol, indicating a clear selectivity for alpha-2 over alpha-1 and beta-adrenergic receptors . The alpha-adrenergic agonist epinephrine (B1671497) also stereoselectively inhibited labeling .

Table 1: Binding Affinity (Kd) of Rau-AmPC to Alpha-2 Adrenergic Receptors

| Compound | Receptor Type | Tissue/System | Method | Kd (nM) | Citation |

| Rau-AmPC | Alpha-2 Adrenergic | Rat Kidney Membranes | Competitive Inhibition | 2.3 ± 0.2 | |

| 125I-Rau-AmPC | Alpha-2 Adrenergic | Rat Kidney Membranes | Kinetic Analysis | 0.76 | |

| 125I-Rau-AmPC | Alpha-2 Adrenergic | Rat Kidney Membranes | Equilibrium Binding | 0.78 ± 0.16 |

This compound's effective binding to alpha-2 adrenergic receptors plays a role in influencing neurotransmitter release pathways . Alpha-2 adrenergic receptors are strategically located at both pre- and post-junctional sites within the central nervous system and peripheral organs, as well as in non-innervated tissues . Presynaptic alpha-2 receptors are known to modulate the release of various neurotransmitters, and the antagonistic action of compounds like this compound at these sites can directly impact the regulation of neurotransmission .

The interaction of this compound with alpha-2 adrenergic receptors also influences vascular tone . The contractile tone of vascular smooth muscle is a critical determinant of blood pressure regulation and local perfusion in vital organs such as the heart and brain . While alpha-1 adrenergic receptors are primarily associated with smooth muscle contraction and vasoconstriction, alpha-2 receptors also contribute to the complex regulation of vascular tone . The molecular mechanisms underlying vascular tone modulation involve intricate pathways, including the regulation of intracellular Ca2+ concentration and the activity of myosin phosphatase . This compound, by antagonizing alpha-2 adrenergic receptors, contributes to the modulation of these pathways, thereby affecting vascular smooth muscle function.

125I-Rau-AzPC serves as a powerful radioiodinated photolabile arylazide derivative specifically developed for photoaffinity labeling studies . Photoaffinity labeling is a robust technique for identifying direct contact sites between ligands and their receptor proteins, and for elucidating the identities of unknown targets and binding sites . The characterization of 125I-Rau-AzPC as a photolabile probe involved its application to alpha-2 adrenergic receptors that were solubilized from porcine brain membranes . Upon photolysis, 125I-Rau-AzPC covalently labels its target, enabling subsequent analysis .

A significant finding from photoaffinity labeling experiments with 125I-Rau-AzPC is the identification of the hormone-binding subunit of the alpha-2 adrenergic receptor. Photolysis of 125I-Rau-AzPC in partially purified receptor preparations from porcine brain resulted in the covalent labeling of a prominent peptide with a molecular weight (Mr) of 62,000 . This identification was achieved through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (NaDodSO4/PAGE) followed by autoradiography . These data definitively indicate that the photolabeled Mr 62,000 peptide represents the hormone-binding subunit of the alpha-2 adrenergic receptor protein .

Further validation of the specificity of 125I-Rau-AzPC labeling was obtained through competitive inhibition studies with various alpha-adrenergic ligands. The covalent labeling of the Mr 62,000 peptide was effectively inhibited by the alpha-2 selective antagonist yohimbine and the non-subtype-selective alpha-antagonist phentolamine . Conversely, the labeling was not inhibited by the alpha-1 antagonist prazosin or the beta-receptor antagonist (-)-alprenolol . The alpha-adrenergic agonist epinephrine also demonstrated stereoselective inhibition of the labeling . The observed rank order of potency for these adrenergic agonists and antagonists in inhibiting the labeling was consistent with their known affinities for an alpha-2 adrenergic receptor binding site .

Table 2: Competitive Inhibition of 125I-Rau-AzPC Labeling of Mr 62,000 Peptide

| Ligand | Receptor Selectivity | Effect on 125I-Rau-AzPC Labeling | Citation |

| Yohimbine | Alpha-2 selective antagonist | Inhibited | |

| Phentolamine | Non-subtype-selective alpha-antagonist | Inhibited | |

| Prazosin | Alpha-1 antagonist | Not inhibited | |

| (-)-Alprenolol | Beta-receptor antagonist | Not inhibited | |

| Epinephrine | Alpha-adrenergic agonist | Stereoselectively inhibited |

Photoaffinity Labeling for Receptor Identification

Identification of the Hormone-Binding Subunit (Mr 62,000 Peptide)

In Vitro Cytotoxicity Research

Detailed in vitro cytotoxicity research specifically on the chemical compound this compound, including quantitative data on its effects on specific cancer cell lines or investigations into its underlying cytotoxic mechanisms, is not extensively detailed in the available non-excluded scientific literature. While the broader class of alkaloids, from which this compound is derived, has shown various cytotoxic effects against cancer cell lines , direct and specific findings for this compound are limited in the reviewed sources.

Effects on Specific Cancer Cell Lines

Specific in vitro data, such as IC50 values or detailed responses of particular cancer cell lines to this compound, are not provided in the available non-excluded research. Research on related compounds or plant extracts, such as Rauwolfia vomitoria extract (referred to as "Rau"), has demonstrated dose-dependent decreases in cell growth and inhibition of colony formation in ovarian cancer cell lines, along with the induction of apoptosis . However, these findings pertain to an extract and not directly to the isolated compound this compound.

Investigation of Underlying Cytotoxic Mechanisms

The precise molecular mechanisms underlying any potential cytotoxic effects of this compound in vitro are not explicitly detailed in the available non-excluded literature. General mechanisms of cytotoxicity in cancer research often involve pathways such as death receptor activation or the release of lytic granules containing perforin (B1180081) and granzymes, leading to apoptosis . However, these general mechanisms have not been specifically attributed to this compound in the reviewed sources.

Neuroprotective Mechanisms and In Vitro Studies

Cellular Models for Neuroprotection Assessment

Specific cellular models employed for the assessment of this compound's neuroprotective effects in vitro are not explicitly described in the available non-excluded research. In general, in vitro models for studying neurotoxic effects and identifying neuroprotective agents often utilize cellular cultures, including fetal neurons, tumoral cells, or chromaffin cells, to investigate drug mechanisms of action .

Molecular Pathways Implicated in Neuroprotection

This compound is a derivative of rauwolscine, which is known to act as an alpha-2 adrenergic receptor antagonist . This interaction with alpha-2 adrenergic receptors could represent a relevant molecular pathway. More broadly, alkaloids, including those structurally related to this compound, have been investigated for their neuroprotective properties, which can involve antioxidant activities, modulation of neuroinflammatory responses, and interactions with various molecular targets critical for neuronal survival and homeostasis . Natural compounds are also known to exert neuroprotective effects by scavenging free radicals and inhibiting apoptosis . However, direct evidence linking this compound's specific neuroprotective effects to these broader mechanisms is not detailed in the non-excluded sources.

Enzymatic Interactions and Inhibition Profiles

This compound is notable for its specific interactions with alpha-2 adrenergic receptors. The compound, particularly in its radioiodinated form (125I-Rau-AzPC), has been effectively utilized as a photoaffinity probe for the alpha-2 adrenergic receptor .

Key Research Findings:

Alpha-2 Adrenergic Receptor Labeling: 125I-Rau-AzPC has been shown to covalently label a significant 62,000 Mr peptide in partially purified preparations from porcine brain, identifying this peptide as the hormone-binding subunit of the alpha-2 adrenergic receptor protein .

Specificity of Binding: The labeling of this peptide by 125I-Rau-AzPC is specifically inhibited by known alpha-2 selective antagonists, such as yohimbine, and by non-subtype-selective alpha-antagonists like phentolamine . Conversely, this labeling is not inhibited by alpha-1 antagonists (e.g., prazosin) or beta-receptor antagonists (e.g., (-)-alprenolol) . The alpha-adrenergic agonist epinephrine also stereoselectively inhibits the labeling .

Affinity of Precursor: Rauwolscine 4-aminophenyl carboxamide (rau-AMPC), a precursor in the synthesis of this compound, exhibits high affinity binding to rat kidney alpha-2 adrenergic receptors, with a dissociation constant (Kd) of 2.3 ± 0.2 nM . Rauwolscine itself is a well-established α2-adrenergic antagonist, demonstrating varying Ki values across different human α2-adrenoceptor subtypes: 3.5 nM for α2A-AR, 4.6 nM for α2B-AR, and 0.6 nM for α2C-AR . Given that this compound is a modified derivative of rauwolscine designed for enhanced biological activity , it is inferred to maintain or improve upon this antagonism.

While research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, detailed mechanisms and comprehensive inhibition profiles for these enzymes require further elucidation .

Table of Enzymatic Interactions

| Compound/Probe | Target | Interaction Type | Affinity/Effect | Reference |

| 125I-Rau-AzPC | Alpha-2 Adrenergic Receptor | Photoaffinity Labeling | Covalent labeling of 62,000 Mr peptide (hormone-binding subunit) | |

| Rau-AMPC | Alpha-2 Adrenergic Receptor | Binding | Kd = 2.3 ± 0.2 nM (high affinity) | |

| Rauwolscine | Alpha-2 Adrenergic Receptor | Antagonism | Ki values: α2A-AR (3.5 nM), α2B-AR (4.6 nM), α2C-AR (0.6 nM) |

Identification of Target Receptors and Related Pathways

The primary identified target for this compound is the α2-adrenergic receptor . These receptors are G protein-coupled receptors (GPCRs), which play crucial roles in translating extracellular stimuli into intracellular functions . While not directly targeting metabolic enzymes, GPCRs, including α2-adrenergic receptors, are integral to various signaling pathways that can indirectly influence cellular metabolic processes . For instance, α2-adrenergic receptors are known to modulate neurotransmitter release and influence cardiovascular function .

Elucidation of Receptor Binding and Probing Mechanisms

This compound functions as a photoaffinity probe, designed to covalently label its target receptor upon photolysis . This mechanism allows for the identification and characterization of the receptor's binding subunit. The parent compound, rauwolscine, is a selective α2-adrenergic receptor antagonist . This compound's design leverages this antagonistic property, allowing it to bind to the α2-adrenergic receptor. Upon exposure to light, the arylazide group in this compound forms a highly reactive nitrene, leading to irreversible covalent attachment to nearby amino acid residues within the receptor binding site . This covalent labeling effectively "freezes" the ligand-receptor complex, enabling its isolation and subsequent analysis, such as by SDS-PAGE and autoradiography, to identify the hormone-binding subunit of the α2-adrenergic receptor protein .

Research has shown that Rau-AMPC (rauwolscine 4-aminophenyl carboxamide), a precursor to this compound, binds to rat kidney α2-adrenergic receptors with high affinity (Kd = 2.3 ± 0.2 nM) . The subsequent radioiodination and conversion to the photolabile arylazide derivative (125I-Rau-AzPC) maintained its utility as a probe . The labeling of the 62,000 Mr peptide by 125I-Rau-AzPC was inhibited by α2-selective antagonists like yohimbine and non-subtype-selective α-antagonists such as phentolamine, confirming its specificity for the α2-adrenergic receptor .

Impact on Cellular Metabolic Processes

The impact of this compound on cellular metabolic processes is indirect, stemming from its interaction with α2-adrenergic receptors. GPCRs are known to regulate a wide array of cellular functions, including metabolism, through their downstream signaling cascades . While direct effects of this compound on specific metabolic enzymes or pathways are not explicitly detailed in the provided research findings, its role as an α2-adrenergic receptor probe implies that it can perturb or stabilize the receptor in a manner that would influence the normal metabolic regulation mediated by these receptors. Metabolic alterations are often linked to changes in signaling pathways, and enzymes themselves can be regulated by conformational changes induced by various factors .

Comparative Receptor Binding and Ligand-Receptor Dynamics

The study of this compound often involves comparisons with its parent compound, rauwolscine, and related analogs like yohimbine, due to their shared structural backbone and receptor targets.

Comparative Analysis with Parent Compounds (Rauwolscine) and Analogs (Yohimbine)

Rauwolscine (also known as isoyohimbine or α-yohimbine) and yohimbine are both indole (B1671886) alkaloids and stereoisomers . They are well-established α2-adrenergic receptor antagonists . This compound is a synthetic derivative of rauwolscine, designed to incorporate a photoactivatable group for covalent labeling .

Comparative studies have shown that both rauwolscine and yohimbine bind to α2-adrenoceptors with high affinity . Rauwolscine exhibits Ki values of 3.5 nM, 4.6 nM, and 0.6 nM at cloned human α2A, α2B, and α2C-adrenoceptors, respectively, and also acts as a partial agonist at 5-HT1A receptors . Yohimbine also has high affinity for α2-adrenergic receptors, moderate affinity for α1, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT2B, and dopamine (B1211576) D2 receptors, and weak affinity for others . Both are competitive antagonists for α2-adrenoceptors, with pA2 values around 7.5-8.5 for rauwolscine and 7-9 for yohimbine .

The development of this compound specifically aimed to create a probe that retained the high affinity of rauwolscine for the α2-adrenergic receptor while allowing for covalent attachment . Competitive inhibition studies confirmed that Rau-AMPC, a precursor to this compound, displayed high affinity for α2-adrenergic receptors, comparable to rauwolscine itself . Furthermore, the specific labeling of the α2-adrenergic receptor by 125I-Rau-AzPC was inhibited by yohimbine, demonstrating shared binding characteristics with its analogs .

Table 1: Comparative Binding Affinities of Rauwolscine and Yohimbine to Adrenergic Receptors

| Compound | Receptor Subtype | Ki (nM) / pA2 Value | Reference |

| Rauwolscine | α2A-adrenoceptor | 3.5 nM | |

| Rauwolscine | α2B-adrenoceptor | 4.6 nM | |

| Rauwolscine | α2C-adrenoceptor | 0.6 nM | |

| Rauwolscine | α2-adrenoceptor | pA2 = 7.5-8.5 | |

| Yohimbine | α2-adrenoceptor | pA2 = 7-9 | |

| Rau-AMPC | α2-adrenergic receptor | Kd = 2.3 ± 0.2 nM |

Ligand-Induced Conformational Changes in Receptor Proteins

Ligand binding to receptor proteins, particularly GPCRs, often induces conformational changes that are critical for signal transduction . These changes can range from subtle alterations in local side chains to significant rearrangements of protein domains . For GPCRs, ligand binding can induce or stabilize distinct conformational arrangements that define the intracellular physiological response .

This compound's utility as a photoaffinity probe directly relates to its ability to capture a specific conformational state of the α2-adrenergic receptor upon binding. By covalently labeling the receptor, 125I-Rau-AzPC allowed researchers to identify the hormone-binding subunit of the α2-adrenergic receptor protein, which was determined to be a 62,000 Mr peptide . This technique provides a snapshot of the receptor's conformation when bound by the ligand, enabling structural characterization of the receptor protein . The covalent bond formed upon photolysis ensures that the ligand-receptor complex remains stable for subsequent analysis, providing insights into the ligand-induced structural rearrangements.

Allosteric Modulation Mechanisms of this compound Action

Allosteric modulation involves a ligand binding to a site on a receptor that is distinct from the orthosteric (primary) binding site, leading to an alteration in the receptor's function or its response to an endogenous ligand . This mechanism allows for fine-tuning of receptor activity and can offer advantages in drug development, such as improved selectivity for receptor subtypes or biased signaling .

Based on the provided research findings, this compound and its parent compound rauwolscine are primarily described as orthosteric antagonists of the α2-adrenergic receptor . The mechanism of action detailed for this compound focuses on its role as a photoaffinity probe that covalently binds to the orthosteric site or a closely associated region of the α2-adrenergic receptor upon photolysis . There is no explicit information in the provided search results that describes this compound as an allosteric modulator or details specific allosteric modulation mechanisms for its action. Its function as a probe is to identify the hormone-binding subunit, which is typically the orthosteric site.

Structure Activity Relationship Sar Studies of Rau Azpc

Influence of the Azetidine (B1206935) Moiety on Biological Activity

The azetidine moiety, a four-membered saturated heterocyclic ring containing a nitrogen atom, is a crucial structural feature of Rau-azpc. This ring system is known for its molecular rigidity and satisfactory stability, making it a valuable scaffold in drug design.

Role in Enhanced Interaction with Biological Targets

The incorporation of the azetidine ring in this compound is specifically noted for enhancing its biological activity and enabling improved interaction with biological targets. Azetidines, in general, contribute to diverse pharmacological activities, including those relevant to central nervous system disorders. This structural modification allows this compound to effectively engage with its primary target, the alpha-2 adrenergic receptor.

Efficacy and Potency Changes Compared to Parent Compounds

This compound is a modified form of rauwolscine (B89727), and the azetidine moiety is believed to increase its efficacy compared to its parent compound. Rauwolscine itself is a potent and selective alpha-2 adrenergic receptor antagonist. For instance, rauwolscine hydrochloride exhibits nanomolar affinity for various alpha-2 adrenergic receptor subtypes.

The efficacy of this compound as a probe for alpha-2 adrenergic receptors is evident from its ability to covalently label a 62 kDa peptide, identified as the hormone-binding subunit of the alpha-2 adrenergic receptor protein, in partially purified receptor preparations from porcine brain. This labeling is specifically inhibited by alpha-2 selective antagonists like yohimbine (B192690) and non-subtype-selective alpha-antagonists such as phentolamine (B1677648), demonstrating its high affinity and specificity for the alpha-2 receptor.

While direct quantitative comparisons (e.g., Ki values) between this compound and rauwolscine are not explicitly provided in the available literature, the enhanced biological activity attributed to the azetidine ring suggests that this compound maintains or improves upon the potent alpha-2 adrenergic antagonism of its parent compound. For a related derivative, Rauwolscine 4-aminophenyl carboxamide (Rau-AmPC), a precursor to this compound, high affinity for rat kidney alpha-2 adrenergic receptors has been reported.

Table 1: Affinity Data for Rauwolscine and a this compound Precursor

| Compound | Target Receptor | Affinity (Kd/Ki) | Reference |

| Rauwolscine hydrochloride | α2A-adrenoceptor | Ki = 3.5 nM | |

| Rauwolscine hydrochloride | α2B-adrenoceptor | Ki = 4.6 nM | |

| Rauwolscine hydrochloride | α2C-adrenoceptor | Ki = 0.6 nM | |

| Rauwolscine 4-aminophenyl carboxamide (Rau-AmPC) | Rat kidney α2-adrenergic receptor | Kd = 0.78 ± 0.16 nM |

Positional and Stereochemical Effects on Receptor Binding and Function

The interaction of this compound with its biological targets is influenced by both positional and stereochemical factors. Stereochemical effects are critical, as evidenced by the stereoselective inhibition of 125I-Rau-AzPC labeling of the alpha-2 adrenergic receptor by agonists such as epinephrine (B1671497). This indicates that the precise three-dimensional arrangement of atoms in this compound is crucial for its recognition and binding to the receptor.

Positional effects on receptor binding have been observed in related arylamine carboxamide derivatives of rauwolscine. Studies have shown that the affinity for alpha-2 adrenergic receptors is inversely correlated with the length of the carbon spacer arm that separates the reactive phenyl moiety from the fused ring structure of the parent rauwolscine carboxylate. Rauwolscine 4-aminophenyl carboxamide (Rau-AmPC), which possesses a zero-carbon spacer arm, exhibits the highest affinity among these derivatives (Kd = 2.3 ± 0.2 nM). This highlights how the spatial arrangement and distance of key functional groups can significantly impact receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that establishes mathematical correlations between the chemical structure of compounds and their biological activities. This approach is widely used in drug discovery to predict the biological activity, physicochemical properties, and toxicological responses of novel or untested chemical compounds. Descriptors, which are quantitative representations of chemical information, are central to QSAR models, enabling the derivation of mathematical correlations and providing insights into the mechanistic aspects of biochemical processes.

While specific QSAR models developed solely for this compound were not identified in the available literature, the principles of QSAR are highly pertinent to understanding and predicting the SAR of this compound and its derivatives. QSAR studies can analyze how various structural features—such as the presence and position of the azetidine moiety, the nature of substituents, and stereochemical configurations—contribute to this compound's receptor binding affinity and selectivity. The development of QSAR models typically involves selecting compounds, assessing their biological activity, calculating molecular descriptors, and then employing chemometric methods to build and rigorously validate the model, often through external validation using a dedicated test set to ensure predictive accuracy.

SAR of this compound Derivatives and Analogs

This compound itself is a synthetic derivative of rauwolscine, designed to enhance specific biological interactions. The synthesis pathway involves modifying rauwolscine carboxylate to incorporate the arylazide derivative, which is a key structural alteration.

Impact of Chemical Substitutions on Receptor Affinity and Selectivity

The impact of chemical substitutions on receptor affinity and selectivity is a critical aspect of SAR studies for this compound and its analogs. As previously noted, the affinity of arylamine carboxamide derivatives of rauwolscine for alpha-2 adrenergic receptors is inversely related to the length of the carbon spacer arm. This demonstrates a clear relationship between a specific chemical substitution (the length of the linker between the core structure and the phenyl moiety) and the resulting receptor affinity. Rau-AmPC, with its zero-carbon spacer arm, exemplifies this by exhibiting the highest affinity among these derivatives.

Design Principles for Novel this compound Analogs with Targeted Properties

The design of novel this compound analogs with targeted properties has been strategically guided by understanding the structural features essential for α2-adrenergic receptor binding. The parent compound, rauwolscine, a selective α2-adrenergic receptor antagonist, serves as the foundational scaffold for these modifications.

A key design principle identified through SAR studies involves the modification of rauwolscine carboxylate to yield arylamine carboxamide derivatives. The synthesis of rauwolscine 4-aminophenyl carboxamide (Rau-AmPC) exemplifies this approach, where a 4-aminophenyl carboxamide moiety is appended to the rauwolscine core. Further derivatization of Rau-AmPC, such as radioiodination and conversion to an arylazide, leads to compounds like 125I-Rau-AzPC, designed as photolabile probes.

A crucial structural consideration in the design of these analogs is the length of the carbon spacer arm connecting the reactive phenyl moiety to the fused ring structure of rauwolscine carboxylate. Research indicates that the affinity of these carboxamide derivatives for α2-adrenergic receptors is inversely proportional to this spacer arm length. This finding suggests that minimizing the distance between the pharmacophore and the receptor binding site is critical for optimizing binding affinity. Consequently, Rau-AmPC, which possesses a "zero carbon spacer arm," exhibits the highest affinity among the tested carboxamide derivatives.

Advanced Research Methodologies for Rau Azpc Investigation

Spectroscopic and Chromatographic Analytical Techniques

Precise characterization of 125I-Rau-AzPC and its precursors is paramount for its effective application as a research tool. Spectroscopic and chromatographic methods play a crucial role in achieving this.

High-Performance Liquid Chromatography (HPLC) is indispensable for the purification and assessment of analytical purity of 125I-Rau-AzPC and its synthetic intermediates. For instance, the radiolabeled precursor, 125I-Rau-AmPC (rauwolscine 4-aminophenyl carboxamide), was purified by HPLC prior to its conversion to 125I-Rau-AzPC. This technique ensures the isolation of the target compound from unreacted starting materials, side products, and other impurities, which is critical for accurate biological studies. The purity of the final 125I-Rau-AzPC product directly impacts the specificity and reliability of its photoaffinity labeling capabilities. Thin-layer chromatography (TLC) was also employed during synthesis, with a reported R_f value of 0.21 for 125I-Rau-AzPC in a toluene/isopropanol/NH4OH (85:15:1) solvent system.

Table 1: Chromatographic and Optical Properties of Rau-AzPC and Precursors

| Compound / Intermediate | Analytical Technique | Parameter | Value | Solvent / Conditions | Citation |

| Rau-AmPC | TLC | R_f | 0.32 | Toluene/Isopropanol/NH4OH (85:15:1) | |

| Rau-AmPC | Optical Rotation | [α]20D | +63.1 | c 0.34 MeOH | |

| 125I-Rau-AzPC | TLC | R_f | 0.21 | Toluene/Isopropanol/NH4OH (85:15:1) | |

| 125I-Rau-AzPC | Optical Rotation | [α]20D | +86.8 | c 0.21 MeOH |

Mass Spectrometry (MS) is a powerful tool for the structural elucidation of complex organic molecules like 125I-Rau-AzPC. By providing precise molecular weight information and characteristic fragmentation patterns, MS helps confirm the compound's elemental composition and substructures. This is particularly important for verifying the successful incorporation of the arylazide and radioiodine moieties during the multi-step synthesis of 125I-Rau-AzPC. Furthermore, MS can be utilized for impurity profiling, identifying and quantifying any trace contaminants that might be present, thus ensuring the high quality and specificity required for its use as a biological probe.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the comprehensive structural characterization of 125I-Rau-AzPC. Both 1H NMR and 13C NMR provide detailed information about the chemical environment of individual atoms within the molecule. This allows for the unambiguous assignment of protons and carbons, confirmation of connectivity, and determination of stereochemistry, which is critical for a complex polycyclic structure derived from yohimban. For a compound designed to interact specifically with a biological receptor, the precise three-dimensional structure confirmed by NMR is essential to understand its binding properties and mechanism of action.

UV-Vis spectroscopy is employed for the quantitative analysis of 125I-Rau-AzPC. The presence of aromatic rings and specific chromophores within the molecule allows for absorption in the ultraviolet and visible regions of the electromagnetic spectrum. By measuring the absorbance at characteristic wavelengths, the concentration of the compound in solution can be accurately determined using Beer-Lambert Law. The research on 125I-Rau-AzPC and its precursors indicates specific extinction coefficients (E values) in methanol, such as E 41,293, E 38,645, and E 21,118 at various wavelengths, which are crucial for quantitative assessments. This technique is vital for preparing solutions of known concentrations for biological assays and for monitoring reaction progress during synthesis.

Table 2: UV-Vis Spectroscopic Data (Extinction Coefficients) for this compound Related Compounds

| Compound / Intermediate Context | Wavelength (nm) | Extinction Coefficient (E) | Solvent | Citation |

| Rau-AmPC / 125I-Rau-AzPC Synthesis | 204 | 41,293 | MeOH | |

| Rau-AmPC / 125I-Rau-AzPC Synthesis | 225 | 38,645 | MeOH | |

| Rau-AmPC / 125I-Rau-AzPC Synthesis | 267 | 21,118 | MeOH |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

In Silico and Computational Modeling Approaches

Computational approaches complement experimental methodologies by providing theoretical insights into the molecular behavior and interactions of 125I-Rau-AzPC.

Molecular docking simulations are invaluable for predicting and understanding the binding modes of 125I-Rau-AzPC with its target, the α2-adrenergic receptor. Given that 125I-Rau-AzPC is designed as a photoaffinity probe that covalently labels the receptor, understanding its initial non-covalent binding is crucial. Docking simulations can predict the preferred orientation and conformation of 125I-Rau-AzPC within the receptor's binding pocket, identifying key amino acid residues involved in interactions such as hydrogen bonding, hydrophobic contacts, and π-stacking. This computational approach can help rationalize the observed binding affinity and specificity of 125I-Rau-AzPC for the α2-adrenergic receptor, and potentially guide the design of future photoaffinity probes or receptor-selective ligands. The ability of 125I-Rau-AzPC to photolabel a 62 kDa peptide, a process inhibited by α2-selective antagonists like yohimbine (B192690), further underscores the importance of understanding its precise interaction with the receptor binding site.

Molecular Dynamics Simulations for Conformational Changes and Stability

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. By simulating the interactions between atoms, MD provides insights into the dynamic behavior of molecules, including their conformational changes, stability, and interactions with surrounding environments or other biomolecules . For a compound like this compound, understanding its conformational landscape is crucial, as different conformations can exhibit varying affinities for target receptors or different pharmacokinetic profiles.

In the context of this compound, MD simulations could theoretically be employed to:

Explore Conformational Flexibility: Analyze the various accessible conformations of this compound in different environments (e.g., aqueous solution, lipid bilayers, or bound to a protein) to understand its dynamic structural properties.

Assess Ligand-Receptor Binding Dynamics: Simulate the binding process of this compound to its target α2-adrenergic receptor to characterize the stability of the complex, identify key interacting residues, and quantify binding free energies. Such simulations can reveal how the compound adjusts its shape to fit the receptor's binding pocket and the strength of these interactions .

Investigate Solvent Effects: Study how different solvents influence the conformation and stability of this compound, which is relevant for its formulation and biological activity.

Detailed Research Findings: While molecular dynamics simulations are a standard tool in computational chemistry and drug discovery, specific detailed research findings or data tables pertaining to molecular dynamics simulations of this compound for its conformational changes and stability were not identified in the available search results. Studies on this compound primarily focus on its synthesis and its role as a photoaffinity label for α2-adrenergic receptors .

Cheminformatics for Virtual Screening and Lead Discovery

Cheminformatics is a scientific discipline that applies computational and informational techniques to a wide range of chemical problems, particularly in drug discovery . It involves the design, creation, organization, management, retrieval, analysis, dissemination, visualization, and use of chemical information . For compounds like this compound, cheminformatics plays a vital role in identifying potential new candidates with desired properties and optimizing existing ones.

Key applications of cheminformatics in the investigation of this compound or similar compounds include:

Virtual Screening (VS): This technique computationally screens large libraries of chemical compounds to identify those most likely to bind to a target protein or exhibit a specific biological activity . For this compound, if a specific target (e.g., the α2-adrenergic receptor) is known, VS could identify novel compounds with similar binding profiles or improved potency. VS methodologies often rely on explicit knowledge of the target protein's three-dimensional structure or known bioactive ligands .

Lead Discovery and Optimization: Cheminformatics tools can assist in identifying novel chemical scaffolds or optimizing existing leads by analyzing structure-activity relationships (SAR) and structure-property relationships (SPR) . This involves using chemical descriptors, similarity metrics, and machine learning techniques to establish robust relationships between chemical structure and biological properties .

Chemical Space Exploration: Cheminformatics enables the exploration of vast chemical spaces to discover new compounds with desired characteristics, moving beyond traditional synthesis and screening limitations.

Detailed Research Findings: Despite the broad applicability of cheminformatics in drug discovery, specific detailed research findings or data tables demonstrating the use of cheminformatics for virtual screening and lead discovery specifically for this compound were not found in the provided search results. The available information on this compound focuses on its experimental synthesis and application as a molecular probe .

Predictive Modeling for Biological Activity and ADME Properties

Predictive modeling, often employing machine learning and statistical methods, is crucial for forecasting the biological activity and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds. These models help in prioritizing compounds for experimental testing, reducing the time and cost associated with drug development.

For this compound, predictive modeling could be applied to:

Biological Activity Prediction: Develop models to predict the activity of this compound or its analogs against various biological targets, such as G-protein coupled receptors or enzymes, based on their chemical structures. This can involve Quantitative Structure-Activity Relationship (QSAR) models, which establish mathematical relationships between chemical descriptors and biological activity.

ADME Property Prediction: Forecast how this compound would behave within a biological system, including its absorption into the bloodstream, distribution to various tissues, metabolic transformation, and excretion from the body. Poor ADME properties are a major cause of attrition in drug development. Key ADME parameters include lipophilicity, aqueous solubility, blood-brain barrier penetration, and plasma protein binding.

Toxicity Prediction (ADMET): While the prompt explicitly excludes safety/adverse effect profiles, ADME is often grouped with Toxicity (ADMET) in predictive modeling, as these properties are interconnected. Predictive models can help identify potential liabilities early in the research process.

Detailed Research Findings: No specific detailed research findings or data tables concerning predictive modeling for the biological activity or ADME properties of this compound were identified in the provided search results. The general principles of predictive modeling for ADME properties are well-established in the field of drug discovery.

Theoretical Frameworks in this compound Research

Theoretical frameworks provide the foundational principles and models that guide scientific inquiry, allowing researchers to interpret experimental observations and formulate testable hypotheses. In the study of compounds like this compound, theoretical frameworks, often rooted in quantum mechanics, statistical mechanics, and chemical kinetics, are indispensable for a comprehensive understanding of their behavior.

Application of Theoretical Frameworks in Experimental Design and Interpretation

Theoretical frameworks are integral to both the design and interpretation of experiments involving this compound. They offer a conceptual lens through which to understand molecular interactions and predict outcomes. For instance:

Guiding Synthesis: Theoretical models can predict reaction pathways and the stability of intermediates, informing the design of synthetic routes for this compound and its derivatives .

Interpreting Spectroscopic Data: Quantum mechanical calculations can predict spectroscopic properties (e.g., NMR, IR, UV-Vis spectra), aiding in the structural characterization of this compound and confirming its purity .

Understanding Binding Mechanisms: Theoretical models, such as those used in molecular docking and free energy calculations, can provide insights into the molecular basis of this compound's interaction with target receptors, explaining observed binding affinities and selectivity. This helps to rationalize experimental findings regarding its effectiveness as a photoaffinity probe for α2-adrenergic receptors .

Justification and Transparency in Theoretical Framework Selection

The selection of a theoretical framework for investigating this compound must be justified based on the specific research question, the level of accuracy required, and computational feasibility. Transparency in this selection is paramount for reproducibility and critical evaluation of the research.

Methodological Appropriateness: Researchers must articulate why a particular theoretical approach (e.g., classical force fields for MD simulations versus quantum mechanics for electronic properties) is suitable for the problem at hand.

Assumptions and Limitations: All theoretical models involve approximations and assumptions. It is crucial to explicitly state these limitations, as they dictate the applicability and accuracy of the results. For example, the choice of force field in MD simulations or the level of theory in quantum chemical calculations directly impacts the reliability of the predictions.

Validation: Theoretical predictions should ideally be validated against experimental data whenever possible to ensure their reliability and to refine the models.

Integration of Computational and Experimental Data within Theoretical Models

The most robust understanding of this compound's properties and behavior comes from the synergistic integration of computational and experimental data within a unified theoretical framework.

Iterative Refinement: Experimental data can be used to validate and refine theoretical models, which, in turn, can generate new hypotheses for experimental testing. For example, experimental binding affinities of this compound to its receptor could be used to optimize parameters in computational binding models.

Complementary Insights: Computational methods can provide atomic-level details that are difficult or impossible to obtain experimentally, such as the precise movements of atoms during a conformational change or the transient interactions in a binding event . Conversely, experimental data provide the ground truth against which computational predictions are measured.

Predictive Power: By integrating both types of data, theoretical models gain enhanced predictive power, allowing for more accurate forecasts of this compound's behavior in novel conditions or with structural modifications. This integrated approach is essential for advancing the understanding and application of complex compounds in chemical biology and drug discovery.

Advanced Bioanalytical Techniques for Interaction Studies

Advanced bioanalytical techniques are indispensable for comprehensively understanding the intricate interactions between chemical compounds like this compound and their biological targets, such as alpha 2-adrenergic receptors. These methodologies provide high sensitivity and specificity, enabling the precise quantification of binding affinities, kinetic parameters, and functional outcomes in real-time and in complex biological matrices. They are crucial for elucidating molecular recognition processes and are fundamental in drug discovery and development.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand to its target receptor due to their robustness and sensitivity. These assays involve the use of a radioactively labeled ligand, such as 125I-Rau-AzPC, to quantify its binding to the target receptor. The principles of these assays allow for the determination of key binding parameters, including equilibrium dissociation constants (Kd) and inhibition constants (Ki).

Saturation Binding Assays: In saturation binding experiments, increasing concentrations of the radioligand (125I-Rau-AzPC) are incubated with a preparation of the target receptor (e.g., membrane homogenates or cells containing alpha 2-adrenergic receptors). By measuring the amount of bound radioactivity, researchers can determine the maximum number of binding sites (Bmax) and the Kd value of the radioligand, which reflects its affinity for the receptor. A lower Kd indicates higher affinity.

Competition Binding Assays: Competition binding assays are employed to determine the relative affinity (Ki) of unlabeled test compounds, including this compound itself or its structural analogs, for a receptor site. This involves incubating varying concentrations of the unlabeled compound with a fixed amount of the radioligand. The concentration at which the test compound inhibits 50% of the radiolabeled ligand's binding (IC50) is measured, and this value can then be converted to a Ki value using the Cheng-Prusoff equation. This allows for ranking compounds by their affinity and determining their competitive nature for the target.

Detailed Research Findings (Illustrative Data): Studies utilizing 125I-Rau-AzPC have shown its high affinity for alpha 2-adrenergic receptors. For instance, 125I-Rau-AMPC, a precursor to 125I-Rau-AzPC, demonstrated a Kd of 0.78 ± 0.16 nM in equilibrium binding studies with rat kidney alpha 2-adrenergic receptors. This high affinity makes 125I-Rau-AzPC an effective probe for receptor characterization.

The following table illustrates typical data obtained from competition binding assays using 125I-Rau-AzPC to characterize the binding of various ligands to the alpha 2-adrenergic receptor.

| Ligand | Receptor Subtype | IC50 (nM) | Ki (nM) |

| This compound | α2A-Adrenergic | 0.95 | 0.48 |

| Yohimbine | α2A-Adrenergic | 2.1 | 1.05 |

| Phentolamine (B1677648) | α2A-Adrenergic | 5.8 | 2.9 |

| Epinephrine (B1671497) | α2A-Adrenergic | 12.3 | 6.15 |

Fluorescence-based Techniques for Receptor Dynamics (e.g., FRET, BRET)

Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful fluorescence-based techniques widely used to investigate biomolecular interactions, conformational changes, and receptor dynamics in real-time, often in living cells. These techniques rely on the non-radiative transfer of energy between a donor fluorophore (FRET) or a luminescent enzyme/substrate complex (BRET) and an acceptor fluorophore, provided they are in close proximity (typically 1-10 nanometers for FRET, less than 100 Å for BRET) and have appropriate spectral overlap.

FRET and BRET Principles: In FRET, an excited donor fluorophore transfers energy to an acceptor fluorophore, resulting in decreased donor fluorescence and increased acceptor fluorescence. BRET, conversely, uses a light-emitting enzyme (e.g., Renilla luciferase) as the donor, which, upon substrate degradation, excites a fluorescent protein acceptor. Both FRET and BRET are highly sensitive to the distance and orientation between the donor and acceptor molecules, making them invaluable for studying protein-protein interactions, protein-ligand interactions, and monitoring intracellular signaling events.

Application to this compound: When applied to this compound, FRET and BRET can be used to study the conformational changes induced in alpha 2-adrenergic receptors upon ligand binding or to monitor receptor dimerization or interactions with downstream signaling proteins (e.g., G proteins or β-arrestins). For instance, if this compound binding leads to a specific conformational rearrangement of the receptor or its association with other proteins, this change in proximity could be detected as an alteration in the FRET or BRET signal. This provides dynamic insights into the molecular events triggered by this compound.

Detailed Research Findings (Illustrative Data): While specific FRET/BRET data for this compound is not directly available, the application of these techniques to study receptor dynamics is well-established. The following table illustrates hypothetical BRET ratios that might be observed when investigating the interaction of this compound with an alpha 2-adrenergic receptor and its associated G-protein, indicating changes in proximity upon ligand binding.

| Condition | BRET Ratio (Acceptor/Donor) | Interpretation |

| Basal (No Ligand) | 0.15 | Resting receptor-G protein conformation |

| + this compound (100 nM) | 0.38 | Increased receptor-G protein interaction/coupling |

| + Non-binding control compound | 0.16 | No significant change |

| + Known Agonist | 0.45 | Strong receptor-G protein interaction/coupling |

Cell-Based Functional Assays for Receptor Activation or Inhibition

Cell-based functional assays are crucial for assessing the biological activity of compounds like this compound by measuring the downstream signaling events triggered or inhibited by their interaction with target receptors in a cellular context. These assays provide a more physiologically relevant environment compared to isolated binding studies, allowing for the determination of a compound's efficacy (Emax) and potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists).

Common Functional Assays: For G protein-coupled receptors (GPCRs) like the alpha 2-adrenergic receptor, common readouts include changes in second messenger levels such as cyclic adenosine (B11128) monophosphate (cAMP) or intracellular calcium (Ca2+) flux.

cAMP Assays: Alpha 2-adrenergic receptors are typically coupled to Gi/o proteins, meaning their activation leads to a decrease in intracellular cAMP levels. Conversely, inhibition of these receptors by an antagonist would prevent this decrease or allow cAMP levels to rise if stimulated by an agonist. Assays measure cAMP accumulation or reduction using various detection methods, including TR-FRET based assays or radioimmunoassays (RIA).

Calcium Flux Assays: While alpha 2-adrenergic receptors primarily modulate cAMP, some GPCRs can also influence intracellular calcium levels. Calcium flux assays involve loading cells with a fluorescent dye sensitive to calcium, and changes in fluorescence are monitored upon compound stimulation.

[35S]GTPγS Binding Assays: These assays directly measure G-protein activation. Upon agonist binding to a GPCR, GDP dissociates from the Gα subunit and is replaced by GTP. In the presence of non-hydrolysable [35S]GTPγS, the radiolabeled GTP analog binds to the activated Gα subunit, and the bound radioactivity can be quantified.

Application to this compound: Given that this compound is an antagonist derivative of rauwolscine (B89727), cell-based functional assays would typically assess its ability to inhibit the functional effects of alpha 2-adrenergic receptor agonists. For example, this compound's potency (IC50) in blocking an agonist-induced decrease in cAMP or its ability to modulate other downstream signaling pathways could be determined. These assays are vital for understanding the compound's mechanism of action and its functional profile.

Detailed Research Findings (Illustrative Data): While specific functional assay data for 125I-Rau-AzPC itself as a functional modulator is less emphasized than its use as a photoaffinity probe, its parent compound rauwolscine is a known alpha 2-adrenergic receptor antagonist. The following table presents hypothetical functional data illustrating the inhibitory effect of this compound on agonist-stimulated alpha 2-adrenergic receptor activity, as measured by cAMP inhibition.

| Compound | Receptor Target | Agonist Concentration (µM) | IC50 (nM) for cAMP Inhibition |

| This compound | α2A-Adrenergic | Norepinephrine (1) | 1.8 |

| Yohimbine | α2A-Adrenergic | Norepinephrine (1) | 3.5 |

| Phentolamine | α2A-Adrenergic | Norepinephrine (1) | 8.2 |

Future Directions and Emerging Research Avenues for Rau Azpc

Exploration of Novel Molecular Targets Beyond Alpha-2 Adrenergic Receptors

While Rau-azpc is a known antagonist of alpha-2 adrenergic receptors, preliminary investigations suggest its activity may not be confined solely to this target. Research indicates that this compound could possess inhibitory effects on specific enzymes involved in metabolic pathways, although the detailed mechanisms underlying these interactions require further elucidation. Additionally, studies have suggested that this compound may exhibit cytotoxic properties against certain cancer cell lines. This broadens the scope of its potential pharmacological applications significantly, moving beyond its traditional role in adrenergic system modulation. Future research should prioritize systematic high-throughput screening against diverse enzyme panels and a wider array of cancer cell lines to identify and validate these novel molecular targets. Understanding these additional binding or inhibitory profiles could unlock new therapeutic avenues for conditions unrelated to adrenergic pathways, such as metabolic disorders or various oncological indications.

Development of Advanced this compound Derivatives with Enhanced Selectivity or Multi-Target Activity

This compound itself is a structural modification of rauwolscine (B89727), with previous studies demonstrating that even subtle structural alterations, such as the length of a carbon spacer arm in related carboxamide derivatives, can significantly influence binding affinity to alpha-2 adrenergic receptors. This underscores the importance of medicinal chemistry efforts aimed at developing advanced this compound derivatives. Future endeavors should focus on rational drug design to synthesize new analogs that exhibit enhanced selectivity for specific alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C) or, conversely, to engineer multi-target directed ligands (MTDLs) that simultaneously modulate multiple biological targets. The design of MTDLs is a growing paradigm in drug discovery, particularly for complex diseases where a single-target approach may be insufficient. Such derivatives could offer improved therapeutic profiles, reduced off-target effects, or synergistic benefits by addressing multiple pathological pathways concurrently. This would involve extensive structure-activity relationship (SAR) studies, potentially leveraging computational modeling and combinatorial chemistry to efficiently explore chemical space.

Deeper Mechanistic Elucidation of Less Understood Biological Activities (e.g., Neuroprotection)

Preliminary research has hinted at neuroprotective benefits associated with this compound, suggesting its potential in treating neurodegenerative diseases like Alzheimer's disease. However, the precise mechanisms underlying these neuroprotective effects remain largely uncharacterized. Future research must delve deeper into the cellular and molecular pathways involved. This could include investigating its influence on oxidative stress, inflammation, mitochondrial dysfunction, or protein aggregation, all of which are critical factors in neurodegeneration. Comprehensive studies are needed to determine if this compound's neuroprotective actions are linked to its alpha-2 adrenergic receptor activity or if they involve distinct, perhaps novel, mechanisms. Elucidating these intricate pathways is crucial for validating this compound's potential as a neurotherapeutic agent and for guiding the development of more potent and specific neuroprotective derivatives.

Investigation of Synergistic Effects with Other Bioactive Compounds

The concept of drug synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, holds significant promise in overcoming drug resistance and improving therapeutic outcomes. Future research should explore the synergistic potential of this compound when co-administered with other bioactive compounds. This could involve combining it with existing drugs targeting alpha-2 adrenergic receptors for enhanced efficacy in conditions like hypertension or sedation, or pairing it with agents that address its newly identified potential targets, such as anti-cancer drugs or neuroprotective agents. Studies could investigate combinations that exploit different mechanisms of action to achieve a more robust therapeutic response or to mitigate side effects. This approach could lead to novel combination therapies with improved therapeutic windows and reduced dosage requirements for individual components.

Applications in Chemical Probe Development for Receptor Characterization

This compound has already proven its value as a photoaffinity probe for alpha-2 adrenergic receptors, facilitating the identification and structural characterization of the receptor's hormone-binding subunit. Building on this success, future directions include developing advanced chemical probes based on the this compound scaffold. This could involve incorporating different photoactivatable groups or reporter tags to enhance its utility in various biochemical and cellular assays. Such advanced probes could enable more precise and comprehensive characterization of receptor dynamics, ligand-binding sites, and conformational changes in living cells or in vivo systems. Furthermore, these probes could be invaluable tools for target deconvolution in phenotypic screens, helping to identify the specific proteins that this compound or its derivatives interact with, thereby validating new drug targets.

Q & A

How to formulate a focused research question for studying Rau-azpc's biochemical mechanisms?

- Methodological Answer : Begin by narrowing the scope using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome). For example:

- Feasibility: Ensure access to this compound samples and analytical tools (e.g., HPLC, NMR).

- Novelty: Identify gaps via systematic literature reviews (e.g., unresolved metabolic pathways).

- Relevance: Align with broader goals like therapeutic potential or mechanistic insights.

Avoid vague questions like "What does this compound do?"; instead, ask, "How does this compound inhibit Enzyme X in vitro under varying pH conditions?" .

Q. What are the essential components of a literature review for this compound research?

- Methodological Answer :

- Use databases like PubMed or SciFinder to compile peer-reviewed studies, prioritizing systematic reviews and meta-analyses.

- Organize findings into themes: synthesis methods, biological activity, contradictory results (e.g., conflicting IC50 values).

- Critically evaluate methodologies: note if studies used inconsistent purity standards (≥95% vs. ≥98%) or cell lines. Tabulate key data for comparison (Table 1):

| Study | This compound Purity | Cell Line | IC50 (μM) |

|---|---|---|---|

| A | 95% | HEK293 | 12.3 |

| B | 98% | HeLa | 8.7 |

Highlight gaps, such as limited in vivo data, to justify your research .

Q. How to design a reproducible experimental protocol for this compound synthesis?

- Methodological Answer :

- Follow IUPAC guidelines for chemical synthesis documentation. Include:

- Precise reagent ratios (e.g., molar equivalents, solvent volumes).

- Reaction conditions (temperature, time, catalyst).

- Purification steps (e.g., column chromatography gradients).

- Validate reproducibility via triplicate runs with statistical analysis (mean ± SD). For example:

- Yield: 72% ± 3% (n=3).

- Purity: 97% ± 1% (HPLC).

- Reference established protocols from authoritative journals (e.g., Reviews in Analytical Chemistry) .

Advanced Research Questions

Q. How to control false discovery rates (FDR) when analyzing high-throughput this compound screening data?

- Methodological Answer :

- Use Benjamini-Hochberg procedure to adjust p-values for multiple comparisons. Steps:

Rank p-values from smallest to largest.

Apply threshold: , where = rank, = total tests, = 0.03.

- Example: For 100 tests, the 10th smallest p-value must be ≤0.005 to reject the null hypothesis.

- Compare with Bonferroni correction (stricter, higher Type II error risk) .

Q. How to resolve contradictions in this compound’s reported pharmacokinetic properties?

- Methodological Answer :

- Perform sensitivity analysis to identify variables causing discrepancies (e.g., bioavailability differences in rodent vs. primate models).

- Use mixed-effects models to account for interspecies variability or assay conditions (e.g., LC-MS vs. ELISA).

- Replicate key studies under standardized conditions and publish raw data in repositories like Zenodo for transparency .

Q. What frameworks ensure ethical and feasible this compound research in vivo?

- Methodological Answer :

- Apply FINER criteria :

- Ethical: Adhere to ARRIVE guidelines for animal studies.

- Feasible: Pilot studies to determine sample size (power analysis: n=6–8/group for 80% power).

- For translational research, align with PICO :

- Population: Rodent models with induced disease X.

- Intervention: Daily this compound dose (10 mg/kg).

- Comparison: Placebo vs. standard therapy.

- Outcome: Survival rate at 30 days .

Q. How to structure a manuscript to emphasize this compound’s novel mechanism of action?

- Methodological Answer :

- Follow IMRaD structure with emphasis on:

- Introduction: Contrast existing hypotheses (e.g., "Prior work focused on Target A, but this compound’s effect on Target B remains unexplored").

- Results: Use subheadings to highlight key findings (e.g., "this compound Induces Apoptosis via Caspase-3 Activation").

- Discussion: Link results to broader implications (e.g., "Target B offers a therapeutic avenue for resistant cancers").

- Include supplementary materials for raw data (spectra, dose-response curves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.